molecular formula C18H23NO3 B125493 Isoxsuprinhydrochlorid CAS No. 579-56-6

Isoxsuprinhydrochlorid

Katalognummer: B125493
CAS-Nummer: 579-56-6
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: BMUKKTUHUDJSNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoxsuprin ist ein Beta-Adrenorezeptor-Agonist, der hauptsächlich als Vasodilatator eingesetzt wird. Es ist bekannt für seine Fähigkeit, die glatte Muskulatur der Gebärmutter und der Blutgefäße zu entspannen. Diese Verbindung wird zur Behandlung verschiedener Erkrankungen wie zerebrovaskuläre Insuffizienz, periphere Gefäßerkrankungen und Frühgeburt eingesetzt. Isoxsuprin wird auch in der Veterinärmedizin eingesetzt, insbesondere zur Behandlung von Hufproblemen bei Pferden.

Wissenschaftliche Forschungsanwendungen

Vasodilatory Effects

Isoxsuprine hydrochloride is classified as a beta-adrenergic agonist that predominantly acts on vascular smooth muscle, leading to vasodilation. This mechanism is particularly beneficial in treating various vascular conditions:

  • Cerebrovascular Insufficiency : Isoxsuprine improves blood flow to the brain, making it useful for patients experiencing symptoms related to poor cerebral circulation, such as dizziness or transient ischemic attacks .
  • Peripheral Vascular Disease : The drug is effective in managing conditions like Buerger's disease and Raynaud's phenomenon by enhancing blood flow to the extremities, thereby alleviating symptoms such as pain and numbness .

Tocolytic Agent in Obstetrics

One of the most significant applications of isoxsuprine hydrochloride is its use as a tocolytic agent to manage preterm labor (PTL). Several studies have documented its efficacy:

  • A study involving 50 patients demonstrated that all participants achieved successful tocolysis within 24 hours post-administration of isoxsuprine hydrochloride. The mean gestational age at delivery was 39.8 weeks, with no reported congenital anomalies .
  • A systematic review of 25 studies indicated that isoxsuprine effectively prolonged pregnancy in 77.3% of cases at risk of abortion and 89% for those at risk of premature delivery .

Neuroprotective Properties

Recent research has identified isoxsuprine hydrochloride as a potential neuroprotective agent:

  • In a high-throughput screening study, isoxsuprine was found to mitigate hyperimmune responses in macrophages and exhibited neuroprotective effects in an ischemic stroke model. It significantly reduced infarct volume compared to controls, suggesting its potential role in stroke therapy .

Summary of Clinical Findings

ApplicationStudy ReferenceKey Findings
Cerebrovascular Insufficiency Improved cerebral blood flow; symptomatic relief from dizziness and TIA.
Peripheral Vascular Disease Enhanced blood flow; reduced symptoms in Buerger's disease and Raynaud's.
Preterm Labor Successful tocolysis in 100% of patients; mean gestational age at delivery: 39.8 weeks.
Neuroprotection Significant reduction in infarct volume; potential therapeutic candidate for stroke treatment.

Side Effects and Considerations

While isoxsuprine hydrochloride has demonstrated efficacy across various applications, it is essential to consider potential side effects:

  • Common adverse reactions include maternal tachycardia (8%), nausea (8%), and hypotension .
  • Caution is advised when administering the drug alongside other medications that affect blood pressure due to its vasodilatory effects .

Wirkmechanismus

Target of Action

Isoxsuprine hydrochloride primarily targets vascular and uterine smooth muscles . It is a beta-adrenergic agonist , which means it binds to beta-adrenergic receptors on these muscles, causing them to relax .

Mode of Action

Isoxsuprine hydrochloride increases muscle blood flow, but skin blood flow is usually unaffected . Rather than increasing muscle blood flow by beta-receptor stimulation, isoxsuprine probably has a direct action on vascular smooth muscle . The generally accepted mechanism of action of isoxsuprine on the uterus is beta-adrenergic stimulation .

Biochemical Pathways

The vasodilation effect of isoxsuprine involves the activation of the NO/cGMP and H2S/KATP pathways and the blockade of α1-Adrenoceptors and Calcium Channels . This means that isoxsuprine influences the production of nitric oxide (NO) and hydrogen sulfide (H2S), both of which are important signaling molecules in the cardiovascular system .

Pharmacokinetics

Isoxsuprine hydrochloride is well absorbed from the gastrointestinal tract . The peak plasma concentration occurs about 1 hour after an oral dose . A plasma half-life of about 1.5 hours has been reported . Isoxsuprine is excreted in the urine mainly as conjugates .

Result of Action

The primary result of isoxsuprine hydrochloride’s action is the relaxation of vascular and uterine smooth muscles . This leads to vasodilation , or the widening of blood vessels, particularly those supplying skeletal muscles . This effect is greater on the arteries supplying skeletal muscle than on those supplying skin . It is used in the treatment of peripheral vascular disease and in premature labor .

Biochemische Analyse

Biochemical Properties

Isoxsuprine hydrochloride acts as a beta-adrenergic agonist, which means it stimulates beta-adrenergic receptors. This compound interacts with various enzymes and proteins, including adenylyl cyclase, which is activated upon binding to beta-adrenergic receptors. This activation leads to an increase in cyclic adenosine monophosphate (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the relaxation of smooth muscles .

Cellular Effects

Isoxsuprine hydrochloride influences several cellular processes. It increases blood flow to skeletal muscles by relaxing vascular smooth muscles, which is mediated through the activation of beta-adrenergic receptors. This compound also affects cell signaling pathways by increasing cAMP levels, which can influence gene expression and cellular metabolism. Additionally, isoxsuprine hydrochloride has been shown to inhibit oxytocin-induced contractions in isolated rat uterus, demonstrating its impact on cellular function .

Molecular Mechanism

The molecular mechanism of isoxsuprine hydrochloride involves its binding to beta-adrenergic receptors on the surface of smooth muscle cells. This binding activates adenylyl cyclase, leading to an increase in cAMP levels. The elevated cAMP activates PKA, which phosphorylates target proteins, resulting in the relaxation of smooth muscles. Isoxsuprine hydrochloride also acts as an antagonist at alpha-adrenergic receptors, further contributing to its vasodilatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isoxsuprine hydrochloride can change over time. The compound is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring about one hour after oral administration. Its plasma half-life is approximately 1.5 hours. Over time, isoxsuprine hydrochloride is metabolized and excreted mainly through the urine. Long-term studies have shown that the compound does not accumulate in plasma, and its effects on cellular function, such as vasodilation, remain consistent over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of isoxsuprine hydrochloride vary with different dosages. For example, in horses, oral administration at dosages of 0.45-2.4 mg/kg body weight per day for several weeks has been shown to increase blood flow and relax uterine muscles. Higher doses can lead to adverse effects such as increased heart rate and gastrointestinal irritation. In dogs, a no observed effect level (NOEL) of 0.2 mg/kg body weight was found based on effects on heart rate .

Metabolic Pathways

Isoxsuprine hydrochloride is metabolized primarily in the liver, where it undergoes conjugation to form glucuronide and sulfate conjugates. These metabolites are then excreted in the urine. The compound’s metabolism involves enzymes such as cytochrome P450, which play a role in its biotransformation. The metabolic pathways of isoxsuprine hydrochloride ensure its rapid clearance from the body, with the majority of the compound being excreted within the first 24 hours after administration .

Transport and Distribution

Isoxsuprine hydrochloride is well absorbed from the gastrointestinal tract and distributed throughout the body. It has a bioavailability of approximately 100% in humans. The compound is transported in the bloodstream and reaches various tissues, including skeletal muscles and the uterus. Its distribution is influenced by its binding to plasma proteins, which facilitates its transport to target tissues .

Subcellular Localization

The subcellular localization of isoxsuprine hydrochloride involves its interaction with beta-adrenergic receptors on the cell membrane. Upon binding to these receptors, the compound activates intracellular signaling pathways that lead to the relaxation of smooth muscles. Isoxsuprine hydrochloride does not appear to have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Isoxsuprin kann in einem mehrstufigen Verfahren synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 4-Hydroxybenzaldehyd mit 1-Methyl-2-phenoxyethylamin zur Bildung einer intermediären Schiff-Base. Dieses Zwischenprodukt wird dann mit Natriumborhydrid reduziert, um Isoxsuprin zu erhalten. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Ethanol und Reaktionstemperaturen um Raumtemperatur.

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Isoxsuprinhydrochlorid hergestellt, indem Isoxsuprin in Salzsäure gelöst wird. Die Lösung wird dann einer Kristallisation unterzogen, um das Hydrochloridsalz zu erhalten. Der Prozess wird sorgfältig gesteuert, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Isoxsuprin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Isoxsuprin kann oxidiert werden, um entsprechende Chinone zu bilden.

    Reduktion: Die Nitrogruppe in Isoxsuprin kann zu einem Amin reduziert werden.

    Substitution: Isoxsuprin kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der phenolischen Hydroxylgruppe.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden häufig als Reduktionsmittel verwendet.

    Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen verwendet.

Hauptprodukte

    Oxidation: Chinone und andere oxidierte Derivate.

    Reduktion: Amine und andere reduzierte Derivate.

    Substitution: Alkylierte oder acylierte Derivate von Isoxsuprin.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

    Amlodipin: Ein Kalziumkanalblocker, der zur Behandlung von Bluthochdruck und Angina eingesetzt wird.

    Nifedipin: Ein weiterer Kalziumkanalblocker, der für ähnliche Indikationen wie Amlodipin eingesetzt wird.

    Carvedilol: Ein Beta-Blocker mit vasodilatierenden Eigenschaften.

Einzigartigkeit von Isoxsuprin

Isoxsuprin ist einzigartig in seiner doppelten Wirkung als Beta-Adrenorezeptor-Agonist und Vasodilatator. Im Gegensatz zu Kalziumkanalblockern wie Amlodipin und Nifedipin, die hauptsächlich Kalziumkanäle beeinflussen, stimuliert Isoxsuprin direkt Beta-Adrenorezeptoren. Dieser einzigartige Mechanismus ermöglicht es, sowohl in der Gefäß- als auch in der glatten Muskulatur der Gebärmutter effektiv zu sein, was es zu einer vielseitigen Verbindung in der Human- und Veterinärmedizin macht .

Biologische Aktivität

Isoxsuprine hydrochloride is a well-established pharmacological agent primarily recognized for its role as a beta-adrenergic agonist and vasodilator . This compound exhibits various biological activities, particularly in the management of preterm labor (PTL) and peripheral vascular diseases. This article explores its biological activity, pharmacodynamics, and clinical applications, supported by relevant data and case studies.

Chemical Profile

  • Chemical Name : Isoxsuprine hydrochloride
  • CAS Number : 395-28-8
  • Molecular Formula : C₁₈H₂₃ClN₂O₃
  • Mechanism of Action : Isoxsuprine acts primarily as a β2-adrenergic receptor agonist, leading to the relaxation of vascular and uterine smooth muscles. This mechanism is crucial in its application as a tocolytic agent during preterm labor.

Pharmacokinetics

Isoxsuprine is administered via oral and intramuscular routes. A study assessing its pharmacokinetics revealed the following:

  • Cmax : Maximum plasma concentration varies with the route of administration.
  • tmax : Time to reach maximum concentration is approximately 2.2 hours for intramuscular administration and around 10 hours for oral doses.
  • Half-life (t1/2) : The half-life is approximately 2.2 hours after intramuscular injection and can extend to about 10 hours for oral administration.
  • Volume of Distribution (Vd) : The distribution volume of the free drug is significantly higher than that of total isoxsuprine, indicating effective tissue penetration .

Tocolytic Effect

Isoxsuprine is widely used as a tocolytic agent to manage preterm labor. A prospective study involving 50 patients demonstrated:

  • Successful Tocolysis : All patients achieved uterine quiescence within 24 hours post-administration.
  • Gestational Age at Delivery : Mean gestational age was 39.8 weeks with a latency period of 58.5 days.
  • Adverse Effects : Maternal tachycardia and vomiting were reported in 8% of cases but were manageable through dose adjustments .
Outcome MeasureResult
Successful Tocolysis100% (n=50)
Mean Gestational Age at Delivery39.8 ± 2.1 weeks
Mean Fetal Birth Weight2.7 ± 0.3 kg
Maternal Adverse EffectsTachycardia (8%), Vomiting (8%)

Neuroprotective Properties

Recent research has identified isoxsuprine as a potential neuroprotectant in ischemic stroke models:

  • In an animal model of transient focal ischemia, isoxsuprine significantly reduced infarct volume compared to controls (137 ± 18 mm³ vs. 279 ± 25 mm³; p < 0.001) demonstrating its efficacy in reducing ischemic damage .

Clinical Case Studies

  • Effectiveness in Preterm Labor Management
    • A study compared the effectiveness of isoxsuprine with magnesium sulfate in managing preterm labor in women between 26 to 34 weeks of gestation. The results indicated no significant difference in preterm birth rates between the treatment group receiving isoxsuprine and the control group .
  • Long-term Safety Profile
    • A systematic review highlighted that while isoxsuprine was effective in arresting PTL, concerns about its long-term safety profile remain under investigation, particularly regarding maternal cardiovascular responses .

Eigenschaften

IUPAC Name

4-[1-hydroxy-2-(1-phenoxypropan-2-ylamino)propyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-13(12-22-17-6-4-3-5-7-17)19-14(2)18(21)15-8-10-16(20)11-9-15/h3-11,13-14,18-21H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMUKKTUHUDJSNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)NC(C)C(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023178
Record name Isoxsuprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395-28-8
Record name Isoxsuprine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=395-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoxsuprine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoxsuprine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.272
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isoxsuprine hydrochloride
Reactant of Route 2
Reactant of Route 2
Isoxsuprine hydrochloride
Reactant of Route 3
Reactant of Route 3
Isoxsuprine hydrochloride
Reactant of Route 4
Reactant of Route 4
Isoxsuprine hydrochloride
Reactant of Route 5
Isoxsuprine hydrochloride
Reactant of Route 6
Isoxsuprine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.